molecular formula C10H10N2 B2721111 4-Amino-2-cyclopropylbenzonitrile CAS No. 1006899-23-5

4-Amino-2-cyclopropylbenzonitrile

Katalognummer B2721111
CAS-Nummer: 1006899-23-5
Molekulargewicht: 158.204
InChI-Schlüssel: OIEVZQHMTSQAIT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“4-Amino-2-cyclopropylbenzonitrile” is a chemical compound with the molecular formula C10H10N2 and a molecular weight of 158.2 . It is a solid substance and is used in laboratory chemicals .


Molecular Structure Analysis

The InChI code for “4-Amino-2-cyclopropylbenzonitrile” is 1S/C10H10N2/c11-6-9-4-3-8(5-10(9)12)7-1-2-7/h3-5,7H,1-2,12H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule. For a more detailed structural analysis, techniques such as X-ray diffraction or NMR spectroscopy might be used .


Physical And Chemical Properties Analysis

“4-Amino-2-cyclopropylbenzonitrile” is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere .

Wissenschaftliche Forschungsanwendungen

Cyclodextrins and Drug Delivery

Cyclodextrins, known for their ability to form inclusion complexes with various molecules, play a crucial role in enhancing the solubility, stability, and bioavailability of drugs. The research by Challa et al. (2005) underscores the significance of cyclodextrins in drug delivery systems, including their use in improving the delivery of peptide and protein drugs. Cyclodextrins' unique molecular structure allows for the modification of drug properties, potentially including compounds like 4-Amino-2-cyclopropylbenzonitrile, to optimize therapeutic applications and formulation strategies Challa et al., 2005.

Advanced Oxidation Processes

The degradation and transformation of various compounds through advanced oxidation processes (AOPs) is a critical area of environmental research. Qutob et al. (2022) provide insights into the applications of AOPs for treating acetaminophen in aqueous media, highlighting the potential for similar methodologies to be applied to compounds like 4-Amino-2-cyclopropylbenzonitrile. This research emphasizes the importance of understanding degradation pathways, by-products, and biotoxicity for environmental safety and the development of efficient waste treatment technologies Qutob et al., 2022.

Peptide-Based Drug Leads

Cyclotides, as described by Craik et al. (2012), represent a class of plant-derived peptides notable for their stability and bioactive properties, making them suitable templates for drug design. The integration of compounds like 4-Amino-2-cyclopropylbenzonitrile into cyclotide frameworks could leverage their unique stability and biological activity for the development of new therapeutic agents. This research highlights the potential for creating peptide-based drugs with enhanced efficacy and stability for various clinical applications Craik et al., 2012.

Safety and Hazards

The compound is considered hazardous. It is toxic if swallowed and causes skin and eye irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray and using the compound only in well-ventilated areas or outdoors . In case of contact with skin or eyes, it is advised to wash with plenty of water .

Eigenschaften

IUPAC Name

4-amino-2-cyclopropylbenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2/c11-6-8-3-4-9(12)5-10(8)7-1-2-7/h3-5,7H,1-2,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIEVZQHMTSQAIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=C(C=CC(=C2)N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-2-cyclopropylbenzonitrile

CAS RN

1006899-23-5
Record name 4-amino-2-cyclopropylbenzonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

269 mg of palladium acetate were added under an argon atmosphere to a suspension of 916 mg of 2-chloro-4-aminobenzonitrile, 773 mg of cyclopropylboronic acid, 5.094 g of potassium phosphate and 673 mg of tricyclohexylphosphine in a mixture of 10.5 ml of toluene and 1.74 ml of water. The mixture was stirred at 80° C. overnight. The cooled reaction mixture was admixed with water and ethyl acetate and filtered, and the filtrate was extracted three times with a mixture of ethyl acetate with toluene. The organic phases were dried over magnesium sulfate, filtered and concentrated under reduced pressure. The residue was purified by chromatography (method [PR1]) and afforded 4-amino-2-cyclopropylbenzonitrile. 1H NMR: 7.3, d, 1H; 6.4, d, 1H, 6.1, d, 1H, 4.0, s (broad), 2H, 2.0, m, 1H, 1.0, m, 2H, 0.65, m, 2H.
Quantity
916 mg
Type
reactant
Reaction Step One
Quantity
773 mg
Type
reactant
Reaction Step One
Quantity
5.094 g
Type
reactant
Reaction Step One
Quantity
673 mg
Type
reactant
Reaction Step One
Quantity
10.5 mL
Type
solvent
Reaction Step One
Name
Quantity
1.74 mL
Type
solvent
Reaction Step One
Quantity
269 mg
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.